

3-(3-Chlorophenyl)pyrrolidine hydrochloride basic properties

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Compound of Interest

Compound Name:	3-(3-Chlorophenyl)pyrrolidine hydrochloride
CAS No.:	1095545-16-6
Cat. No.:	B1419478

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An In-depth Technical Guide to the Basic Properties of **3-(3-Chlorophenyl)pyrrolidine Hydrochloride**

Executive Summary

This guide provides a comprehensive technical overview of **3-(3-Chlorophenyl)pyrrolidine hydrochloride**, a key heterocyclic building block in modern drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental physicochemical data, analytical methodologies, potential pharmacological applications, and critical safety information. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity. By integrating authoritative data with practical insights, this whitepaper serves as an essential resource for leveraging this compound in research and development settings.

Physicochemical and Structural Characteristics

3-(3-Chlorophenyl)pyrrolidine hydrochloride belongs to the class of substituted pyrrolidines, a structural motif prevalent in numerous biologically active compounds.[1][2] The presence of a chlorophenyl group significantly influences its electronic properties and steric profile, which in turn dictates its reactivity and potential biological interactions. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility, facilitating its use in experimental and pharmaceutical contexts.

The core structure consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) attached at its 3-position to a benzene ring substituted with a chlorine atom at the meta-position. This substitution pattern is critical for its potential interactions with biological targets.

Core Properties

A summary of the key physicochemical properties is presented below. These values are compiled from authoritative chemical databases and supplier information, providing a baseline for experimental design.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ ClN · HCl	[3][4]
Molecular Weight	218.1 g/mol	[3][4]
CAS Number	1095545-16-6	[3]
Appearance	White to off-white solid/powder	[4][5]
InChI Key	YUSUCGUNQJAOLL- UHFFFAOYSA-N	[5]
SMILES	C1C=CC=CC(C2CNCC2)=C1. Cl	[5]
LogP (Predicted)	2.65	[3]

Synthesis and Purification Overview

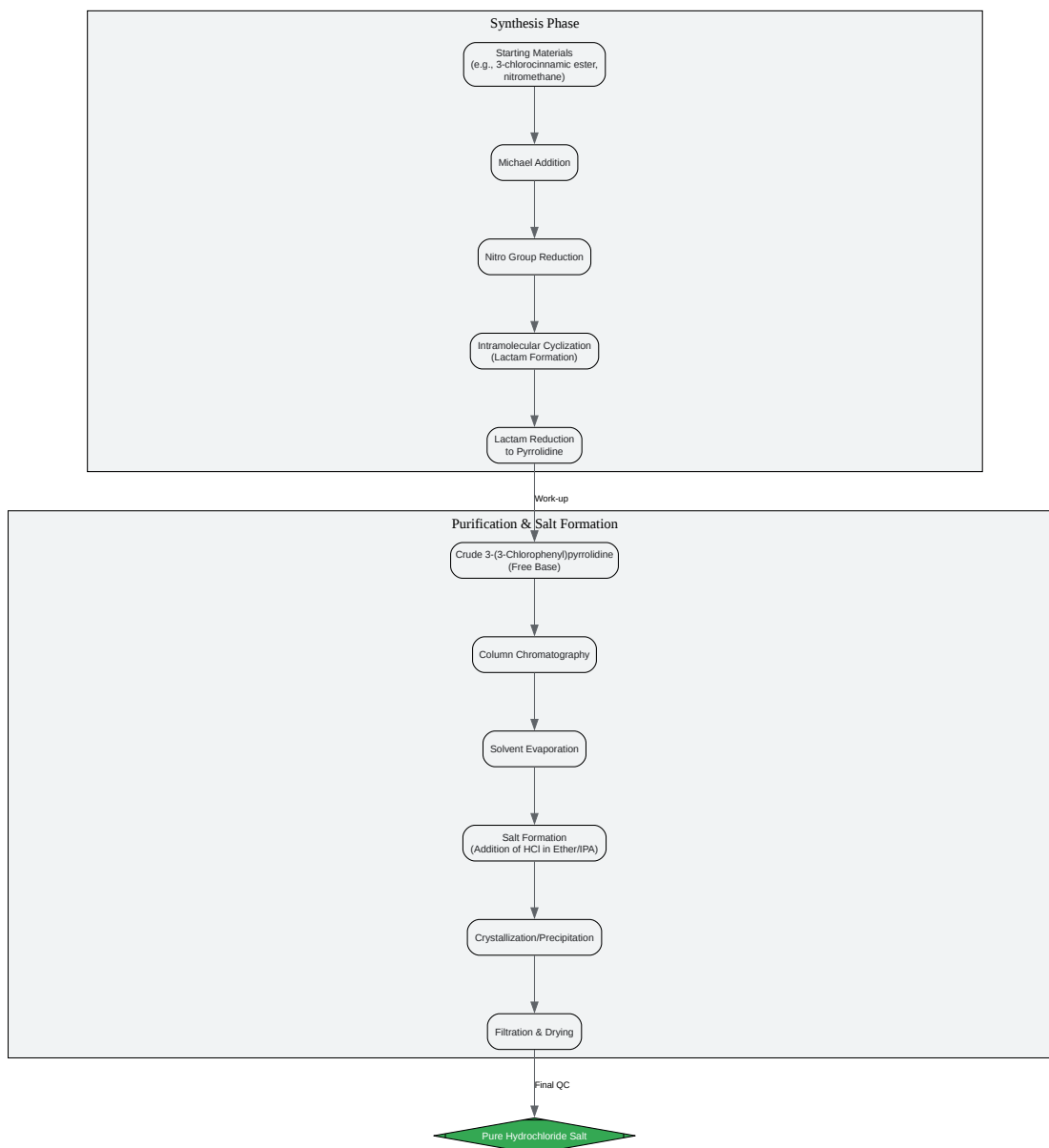
The synthesis of 3-aryl-pyrrolidines is a well-established area of organic chemistry, often involving multi-step sequences. While specific, proprietary synthesis routes for **3-(3-**

Chlorophenyl)pyrrolidine hydrochloride are not always publicly detailed, a general and logical synthetic approach can be inferred from established chemical literature.

A common strategy involves the Michael addition of a nitroalkane to an α,β -unsaturated ester, followed by reduction of the nitro group and subsequent cyclization to form the pyrrolidine ring. The aryl group is typically introduced early in the sequence.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of the target compound. This process is designed to ensure high purity, which is critical for both biological testing and further chemical modification.



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Caption: Conceptual workflow for synthesis and purification.

Causality in Protocol:

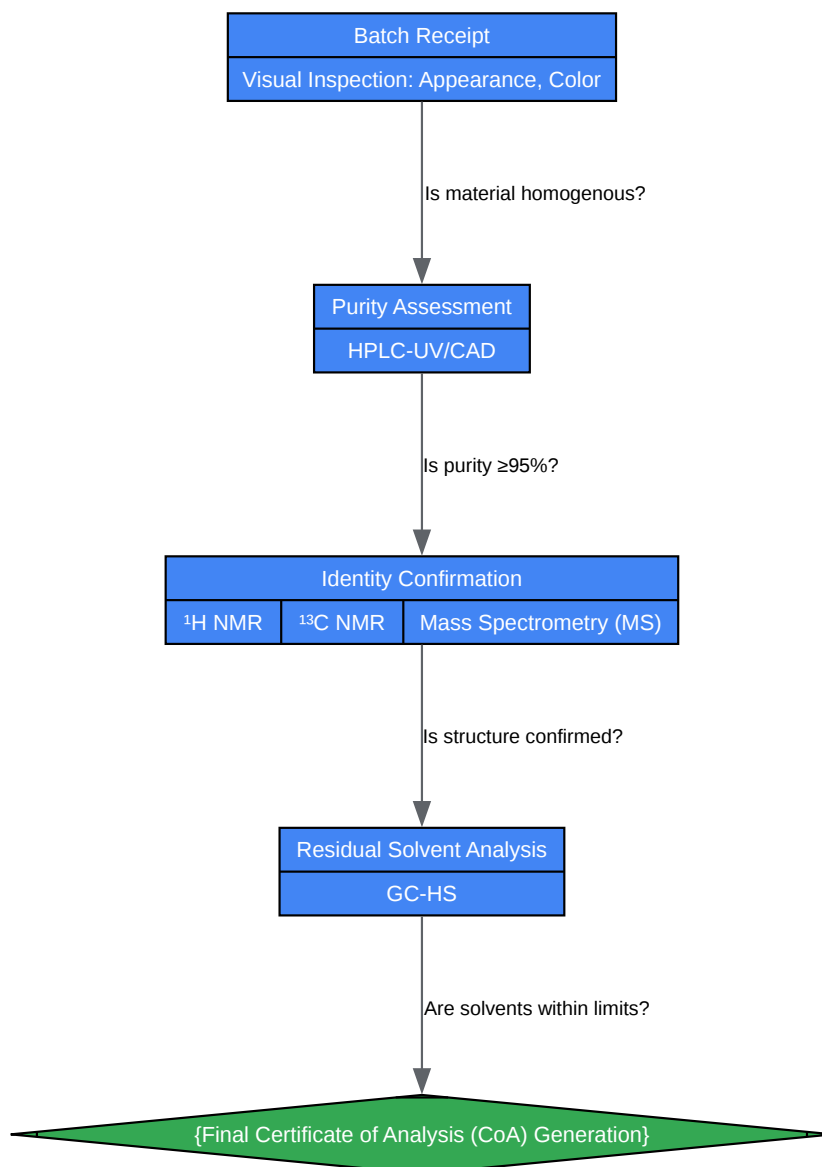
- **Chromatography:** This step is essential to remove unreacted starting materials and side-products, ensuring that the free base is of high purity before salt formation.
- **Salt Formation:** Converting the free base to its hydrochloride salt significantly improves its handling characteristics, turning an often-oily amine into a stable, crystalline solid.^[1] This is crucial for accurate weighing and formulation.
- **Crystallization:** This final purification step removes residual impurities, yielding a product with the high purity (typically >95%) required for research applications.^[4]

Analytical Characterization

Robust analytical characterization is non-negotiable to confirm the identity, purity, and stability of **3-(3-Chlorophenyl)pyrrolidine hydrochloride**. A multi-technique approach is required for a self-validating analytical system.

Standard Analytical Workflow

The logical flow for analyzing a new batch of the compound is outlined below. Each step provides a different and complementary piece of information, creating a comprehensive quality profile.



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Caption: Standard analytical quality control (QC) workflow.

Exemplary Analytical Protocols

The following protocols are provided as templates. Researchers must optimize parameters based on their specific instrumentation and sample characteristics.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for separating the target compound from potential non-polar and polar impurities.
- Methodology:
 - System: Agilent 1260 Infinity II or equivalent.
 - Column: C18 column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 μm).[6]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B, and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.[7]
 - Detection Wavelength: 210 nm or 254 nm, selected based on UV absorbance scans.[6][7]
 - Injection Volume: 5 μL.
 - Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.
- System Validation: Run a blank (diluent) injection to ensure no system peaks interfere. Purity is typically calculated using the area percent method.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

- Rationale: Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the chemical structure, confirming the arrangement of protons and thus validating the compound's identity.
- Methodology:
 - System: Bruker 400 MHz spectrometer or equivalent.
 - Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
 - Acquisition: Acquire a standard proton spectrum with 16-32 scans.
 - Data Analysis:
 - Chemical Shifts (δ): Protons on the aromatic ring are expected in the ~7.0-7.5 ppm region. Protons on the pyrrolidine ring will appear further upfield, typically in the 2.0-4.0 ppm range.
 - Integration: The ratio of integrals for the aromatic protons versus the pyrrolidine protons should match the theoretical ratio (4:7).
 - Splitting Patterns: Analyze coupling patterns to confirm connectivity.

Pharmacological Context and Biological Activity

While **3-(3-Chlorophenyl)pyrrolidine hydrochloride** is primarily a building block, its structural motifs are present in compounds with significant central nervous system (CNS) activity.

Understanding the pharmacology of related molecules provides crucial context for its potential applications in drug discovery.

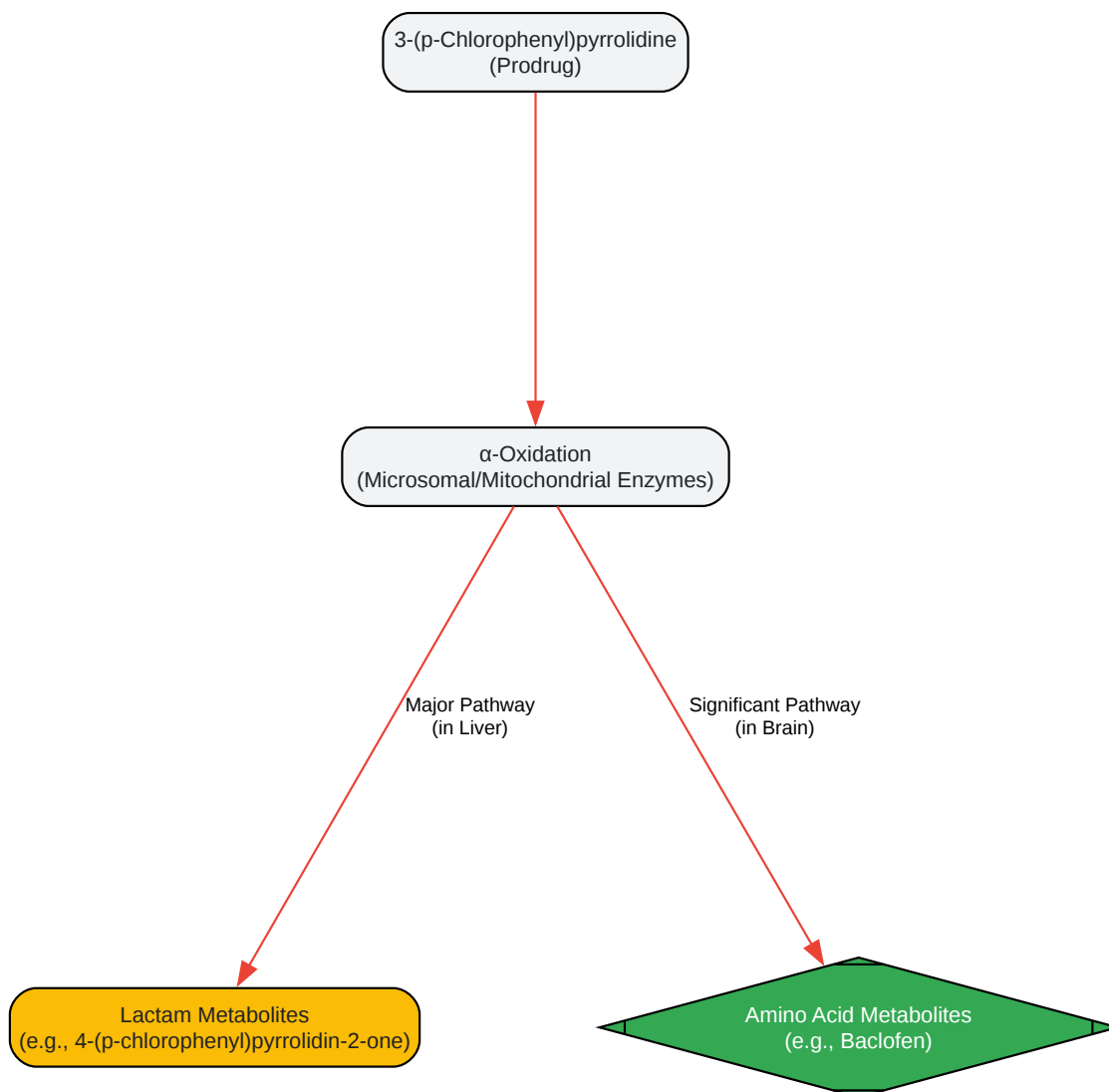
Potential as a CNS-Active Scaffold

The pyrrolidine ring is a privileged scaffold in neuroscience research.^[8] The introduction of a chlorophenyl group can modulate properties like receptor affinity, metabolic stability, and blood-brain barrier penetration.

- **Anticonvulsant and Antinociceptive Potential:** A study on derivatives of 3-(3-chlorophenyl)pyrrolidine-2,5-dione demonstrated significant anticonvulsant and analgesic activity in preclinical models.^{[9][10]} The mechanism of the most active compounds was linked to interactions with neuronal voltage-sensitive sodium and L-type calcium channels.^[9] This suggests that the 3-(3-chlorophenyl)pyrrolidine core may be a valuable starting point for developing novel treatments for epilepsy and neuropathic pain.^[9]
- **GABA Prodrug Analogs:** Research on the closely related 3-(p-chlorophenyl)pyrrolidine showed that it undergoes metabolic conversion in the brain to form pharmacologically active metabolites, including the GABA-B agonist baclofen.^[11] This highlights the potential for the pyrrolidine ring to be metabolized via alpha-oxidation into gamma-amino acid-type drugs.^[11]

Simplified Metabolic Pathway of a Related Analog

The following diagram illustrates the metabolic conversion of 3-(p-chlorophenyl)pyrrolidine, providing a plausible model for how 3-(3-Chlorophenyl)pyrrolidine might be processed in vivo.



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Caption: Potential metabolic pathways based on a p-chloro analog.[11]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Hazard Identification

Based on GHS classifications for the parent compound and related structures, 3-(3-Chlorophenyl)pyrrolidine and its hydrochloride salt should be handled as a hazardous substance.[\[12\]](#)

- GHS Hazard Statements (Inferred):
 - H302: Harmful if swallowed.[\[12\]](#)
 - H315: Causes skin irritation.[\[12\]](#)
 - H318/H319: Causes serious eye damage/irritation.[\[12\]](#)
 - H332: Harmful if inhaled.[\[12\]](#)
 - H335: May cause respiratory irritation.[\[12\]](#)

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[\[13\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[14\]](#)
- Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this product.[\[15\]](#) Wash hands thoroughly after handling.[\[15\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[15\]](#) Protect from moisture and direct sunlight. For long-term stability, storage at 0-8 °C or -20°C is often recommended.[\[4\]](#)[\[16\]](#)

References

- PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

- PubChem. (n.d.). 3-(3-Chlorophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Chem-Impex. (n.d.). 3-Pyrroline (contains Pyrrolidine). Retrieved from [\[Link\]](#)
- Analytical Report. (n.d.). 3-Chlorocathinone. Retrieved from a public source (specific origin URL not available).
- Chem-Impex. (n.d.). 3-(2-Chlorophenyl)pyrrolidine hydrochloride. Retrieved from [\[Link\]](#)
- Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. *Molecules*, 26(6), 1563. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Pyrrolidine. Retrieved from [\[Link\]](#)
- MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. *Molecules*. Retrieved from [\[Link\]](#)
- Daniels, A. J., et al. (1986). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. *Drug Metabolism and Disposition*, 14(4), 437-442. Available at: [\[Link\]](#)
- Fluorochem. (2024). Safety Data Sheet for 2-(3-Chlorophenyl)pyrrolidine hydrochloride.
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-(3-Chlorophenyl)piperazinium chloride.
- New Jersey Department of Health. (n.d.). Hazard Summary for Pyrrolidine.
- Derkach, N. O., et al. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO- α -PROLINE CONTAINING CHIMERAS. ChemRxiv. Retrieved from [\[Link\]](#)
- BLD Pharmatech. (n.d.). Safety Data Sheet for (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride.

- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [\[Link\]](#)
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [\[Link\]](#)
- de Sousa, F. C. F., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Pharmaceuticals. Available at: [\[Link\]](#)
- Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride. Retrieved from [\[Link\]](#)
- ClinPGx. (n.d.). General Pharmacology Information.

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Sources

- [1. Pyrrolidine - Wikipedia \[en.wikipedia.org\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. You are being redirected... \[hit2lead.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. 3-\(3-Chlorophenyl\)pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. Bot Verification \[rasayanjournal.co.in\]](#)
- [7. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents \[patents.google.com\]](#)
- [8. chemimpex.com \[chemimpex.com\]](#)

- [9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-\(2-Chlorophenyl\)- and 3-\(3-Chlorophenyl\)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. Metabolism of 3-\(p-chlorophenyl\)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. 3-\(3-Chlorophenyl\)pyrrolidine | C10H12ClN | CID 18337166 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [13. nj.gov \[nj.gov\]](#)
- [14. WERCS Studio - Application Error \[assets.thermofisher.com\]](#)
- [15. sds.fluorochem.co.uk \[sds.fluorochem.co.uk\]](#)
- [16. caymanchem.com \[caymanchem.com\]](#)
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